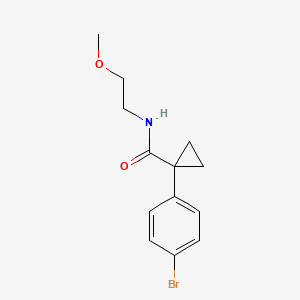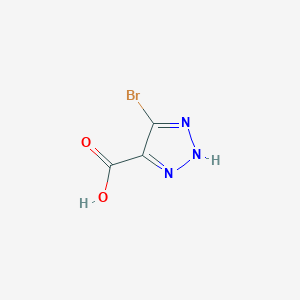![molecular formula C29H24IN3O4S B14896678 Methyl 7-(dibenzylamino)-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine-4-carboxylate](/img/structure/B14896678.png)
Methyl 7-(dibenzylamino)-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 7-(dibenzylamino)-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine-4-carboxylate: is a complex organic compound that belongs to the class of pyrrolopyridines This compound is characterized by its unique structure, which includes a pyrrolo[2,3-c]pyridine core substituted with various functional groups such as dibenzylamino, iodo, phenylsulfonyl, and carboxylate
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-(dibenzylamino)-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-c]pyridine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrrolo[2,3-c]pyridine core.
Introduction of the Iodo Group: The iodo group is introduced through an iodination reaction using reagents such as iodine (I2) and potassium iodide (KI) in the presence of an oxidizing agent.
Attachment of the Phenylsulfonyl Group: This step involves the sulfonylation of the pyrrolo[2,3-c]pyridine core using phenylsulfonyl chloride in the presence of a base.
Introduction of the Dibenzylamino Group: The dibenzylamino group is introduced through a nucleophilic substitution reaction using dibenzylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 7-(dibenzylamino)-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Coupling Reactions: The iodo group can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds with various boronic acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Dibenzylamine, phenylsulfonyl chloride
Coupling: Palladium catalysts, boronic acids
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while coupling reactions can produce various substituted pyrrolo[2,3-c]pyridine derivatives.
Aplicaciones Científicas De Investigación
Methyl 7-(dibenzylamino)-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine-4-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug discovery and development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Chemical Biology: The compound can be used as a probe to study various biological processes and interactions, including enzyme inhibition and receptor binding.
Material Science: The compound’s functional groups can be utilized in the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.
Organic Synthesis:
Mecanismo De Acción
The mechanism of action of Methyl 7-(dibenzylamino)-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine-4-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The presence of functional groups such as the dibenzylamino and phenylsulfonyl groups can enhance binding affinity and specificity to target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 7-(dibenzylamino)-2-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine-4-carboxylate
- Methyl 7-(dibenzylamino)-2-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine-4-carboxylate
- Methyl 7-(dibenzylamino)-2-fluoro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine-4-carboxylate
Uniqueness
Methyl 7-(dibenzylamino)-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine-4-carboxylate is unique due to the presence of the iodo group, which can participate in specific chemical reactions such as coupling reactions. The combination of functional groups in this compound provides a unique chemical reactivity profile, making it valuable for various scientific research applications.
Propiedades
Fórmula molecular |
C29H24IN3O4S |
|---|---|
Peso molecular |
637.5 g/mol |
Nombre IUPAC |
methyl 1-(benzenesulfonyl)-7-(dibenzylamino)-2-iodopyrrolo[2,3-c]pyridine-4-carboxylate |
InChI |
InChI=1S/C29H24IN3O4S/c1-37-29(34)25-18-31-28(32(19-21-11-5-2-6-12-21)20-22-13-7-3-8-14-22)27-24(25)17-26(30)33(27)38(35,36)23-15-9-4-10-16-23/h2-18H,19-20H2,1H3 |
Clave InChI |
DOAPBBNYUMASJH-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CN=C(C2=C1C=C(N2S(=O)(=O)C3=CC=CC=C3)I)N(CC4=CC=CC=C4)CC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(n-Hexyloxy)methyl]phenylZinc bromide](/img/structure/B14896599.png)
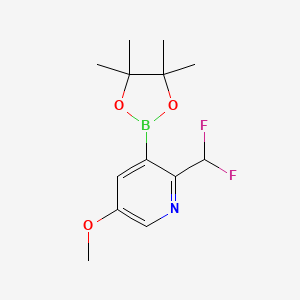

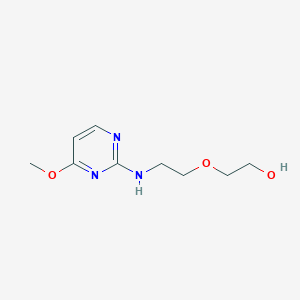
![n-(5-Hydroxypentan-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B14896639.png)
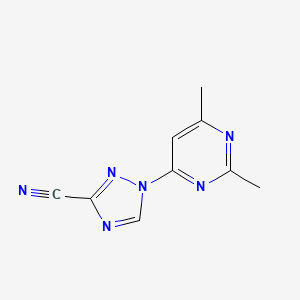
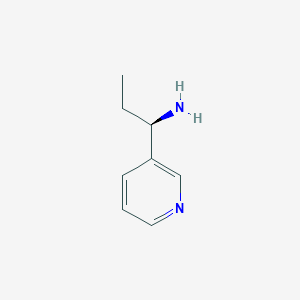
![3-[4-(5-chloropyridin-3-yl)-2-[(4aR,7aR)-hexahydrocyclopenta[b][1,4]oxazin-4(4aH)-yl]-3-{[(1r,4R)-4-methylcyclohexyl]methyl}-3H-imidazo[4,5-c]pyridin-6-yl]-1,2,4-oxadiazol-5(4H)-one](/img/structure/B14896649.png)

